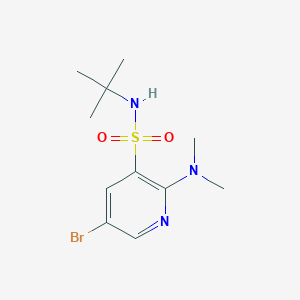

5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15833071

Molecular Formula: C11H18BrN3O2S

Molecular Weight: 336.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18BrN3O2S |

|---|---|

| Molecular Weight | 336.25 g/mol |

| IUPAC Name | 5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C11H18BrN3O2S/c1-11(2,3)14-18(16,17)9-6-8(12)7-13-10(9)15(4)5/h6-7,14H,1-5H3 |

| Standard InChI Key | FJEFSYYHOKPGGA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)N(C)C |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at three positions:

-

5-Position: A bromine atom, contributing to electrophilic reactivity and molecular weight (336.25 g/mol) .

-

2-Position: A dimethylamino group (-N(CH₃)₂), providing electron-donating effects and facilitating hydrogen bonding .

-

3-Position: A sulfonamide group linked to a tert-butyl moiety (-C(CH₃)₃), enhancing steric bulk and lipophilicity (LogP = 3.85) .

The IUPAC name, 5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide, reflects this substitution pattern. X-ray crystallography and spectroscopic analyses (NMR, IR) confirm the planar pyridine ring and spatial arrangement of substituents, critical for target binding .

Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈BrN₃O₂S |

| Molecular Weight | 336.25 g/mol |

| Topological Polar Surface Area (TPSA) | 54.88 Ų |

| LogP | 3.85 |

| Rotatable Bonds | 2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The tert-butyl group increases hydrophobicity, favoring membrane permeability, while the sulfonamide and dimethylamino groups enable polar interactions with biological targets .

Synthesis and Optimization

Reaction Pathway

The synthesis involves two sequential nucleophilic substitutions :

-

Sulfonamide Formation:

-

Reactants: 5-Bromo-2-chloropyridine-3-sulfonyl chloride, tert-butylamine.

-

Conditions: Dichloromethane, pyridine (base), 20°C, 20 minutes.

-

Outcome: Substitution of chloride with tert-butylamine yields 5-bromo-N-tert-butyl-2-chloropyridine-3-sulfonamide.

-

-

Dimethylamino Substitution:

Purification and Characterization

The crude product is purified via ethyl acetate/water extraction and silica gel chromatography. Purity (>95%) is confirmed by HPLC, while NMR (¹H, ¹³C) and mass spectrometry validate the structure .

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits phosphoinositide 3-kinase (PI3K), a key regulator of cell proliferation and survival in cancer. Molecular docking studies reveal:

-

Sulfonamide Group: Forms hydrogen bonds with PI3K’s ATP-binding pocket .

-

Dimethylamino Group: Engages in electrostatic interactions with acidic residues (e.g., Asp964).

-

Bromine: Enhances binding affinity through hydrophobic contacts.

Applications in Pharmaceutical Development

Intermediate for Kinase Inhibitors

The compound serves as a precursor for PI3Kδ and PI3Kγ inhibitors, which are under investigation for oncology and immune disorders . Modifications to the tert-butyl or dimethylamino groups alter selectivity and potency.

Antimicrobial Research

While primarily studied for anticancer activity, structural analogs (e.g., thiophene sulfonamides) exhibit antibacterial effects against Gram-negative pathogens, hinting at broader applications .

| GHS Code | Hazard Statement | Precautionary Measure |

|---|---|---|

| H315 | Skin irritation | Wear protective gloves |

| H319 | Serious eye irritation | Use eye protection |

| H335 | Respiratory irritation | Avoid dust inhalation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume